Cas no 1803865-36-2 (2,4-Diiodo-5-fluorobenzamide)

2,4-Diiodo-5-fluorobenzamide 化学的及び物理的性質
名前と識別子
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- 2,4-Diiodo-5-fluorobenzamide
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- インチ: 1S/C7H4FI2NO/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H2,11,12)
- InChIKey: LOQQZURDGBJSIX-UHFFFAOYSA-N
- SMILES: IC1C=C(C(=CC=1C(N)=O)F)I
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 190
- XLogP3: 2.2
- トポロジー分子極性表面積: 43.1
2,4-Diiodo-5-fluorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015002650-500mg |
2,4-Diiodo-5-fluorobenzamide |
1803865-36-2 | 97% | 500mg |
839.45 USD | 2021-06-21 | |
Alichem | A015002650-1g |
2,4-Diiodo-5-fluorobenzamide |
1803865-36-2 | 97% | 1g |
1,579.40 USD | 2021-06-21 | |
Alichem | A015002650-250mg |
2,4-Diiodo-5-fluorobenzamide |
1803865-36-2 | 97% | 250mg |
480.00 USD | 2021-06-21 |
2,4-Diiodo-5-fluorobenzamide 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
2,4-Diiodo-5-fluorobenzamideに関する追加情報
2,4-Diiodo-5-fluorobenzamide: A Comprehensive Overview
2,4-Diiodo-5-fluorobenzamide, also known by its CAS number 1803865-36-2, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzamide backbone substituted with iodine and fluorine atoms at specific positions. The presence of these halogen atoms imparts distinctive electronic and steric properties to the molecule, making it a valuable tool in various research and industrial applications.
The synthesis of 2,4-Diiodo-5-fluorobenzamide involves a series of carefully controlled reactions that ensure the precise placement of the substituents on the aromatic ring. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels, which are critical for its use in demanding applications. The compound's stability under various conditions has also been extensively studied, providing valuable insights into its potential for long-term storage and usage in dynamic environments.
One of the most promising areas of application for 2,4-Diiodo-5-fluorobenzamide is in the field of materials science. Researchers have explored its use as a precursor for the synthesis of advanced materials, such as high-performance polymers and organic semiconductors. The compound's ability to undergo various types of coupling reactions has been leveraged to create materials with tailored electronic properties, which are essential for next-generation electronic devices.
In addition to its role in materials science, 2,4-Diiodo-5-fluorobenzamide has also shown potential in biomedical research. Its unique chemical properties make it an attractive candidate for use in drug design and development. Recent studies have focused on its ability to modulate specific biological pathways, offering new possibilities for the creation of therapeutics targeting a wide range of diseases.
The compound's versatility is further highlighted by its application in organic synthesis as an intermediate. Its ability to participate in a variety of reactions, including nucleophilic substitutions and cross-coupling reactions, makes it an invaluable building block for constructing complex molecular architectures. This has led to its widespread use in academic research and industrial settings alike.
From an environmental perspective, the handling and disposal of 2,4-Diiodo-5-fluorobenzamide must adhere to strict safety protocols. While it is not classified as a hazardous or regulated substance under normal conditions, proper precautions should be taken to minimize any potential risks associated with its use.
In conclusion, 2,4-Diiodo-5-fluorobenzamide stands out as a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical properties and versatility make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for this compound, it is poised to play an even more significant role in shaping future advancements in science and technology.
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